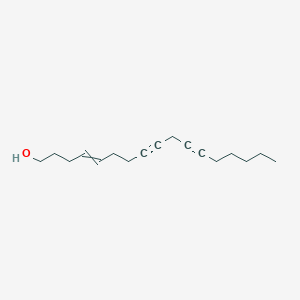

Heptadec-4-ene-8,11-diyn-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

87681-33-2 |

|---|---|

Molecular Formula |

C17H26O |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

heptadec-4-en-8,11-diyn-1-ol |

InChI |

InChI=1S/C17H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h13-14,18H,2-5,8,11-12,15-17H2,1H3 |

InChI Key |

JEQIJGULQLRVIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC#CCCC=CCCCO |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Polyacetylenes Related to Heptadec-4-ene-8,11-diyn-1-ol

The Araliaceae and Umbelliferae (Apiaceae) plant families are particularly rich sources of structurally diverse polyacetylenes. nih.govresearchgate.net

Panax ginseng (Asian ginseng) is a well-known medicinal plant that produces a variety of C17 polyacetylenes in addition to its famous ginsenosides. nih.govdaneshyari.com Over 20 different polyacetylene derivatives have been identified from ginseng. daneshyari.com

Isolation Methodologies: The general approach to isolating polyacetylenes from Panax ginseng roots involves the following steps:

Extraction: The dried root material is typically extracted with a solvent such as methanol (B129727), ethanol, or 70% acetone. nih.govnih.gov Reflux extraction with methanol has been shown to yield a significant amount of polyacetylenes. daneshyari.comnih.gov

Partitioning: The crude extract is often suspended in water and then partitioned with a nonpolar solvent like hexane to separate the lipophilic polyacetylenes from more polar compounds. daneshyari.comnih.gov

Chromatography: The resulting crude polyacetylene extract is then subjected to various chromatographic techniques for purification. These include:

Silica gel column chromatography. daneshyari.com

Sephadex LH-20 column chromatography. nih.gov

Medium-pressure liquid chromatography (MPLC). nih.gov

Preparative high-performance liquid chromatography (HPLC), often on a C18 reversed-phase column. daneshyari.comnih.gov

Interactive Data Table: Polyacetylenes Isolated from Panax ginseng

| Compound Name | Molecular Formula | Key Structural Features | Reference(s) |

| Panaxynol (B1672038) | C17H24O | C17 polyacetylene | daneshyari.comnih.gov |

| Panaxydol (B150440) | C17H24O2 | C17 polyacetylene with an additional hydroxyl group | daneshyari.comnih.gov |

| Panaxydiol | C17H24O3 | C17 polyacetylene diol | daneshyari.com |

| Panaxytriol | C17H26O3 | C17 polyacetylene triol | nih.govnih.gov |

| Ginsenoyne A-K | Various | Series of related polyacetylenes | daneshyari.com |

| 1,8-heptadecadiene-4,6-diyne-3,10-diol | C17H24O2 | C17 diol polyacetylene | nih.gov |

Species of the genus Oplopanax, also belonging to the Araliaceae family, are known for their rich and diverse polyacetylene content. nih.govmdpi.com

Oplopanax horridus (Devil's Club) has been a source for the isolation of numerous C17 and C18 aliphatic polyacetylenes. nih.govnih.gov

Oplopanax elatus has also yielded several polyacetylenes, including novel structures. acs.orgacs.orgnih.gov

Isolation Methodologies: The isolation of polyacetylenes from Oplopanax species follows a similar path to that of Panax.

Extraction: The root bark or stems are extracted with solvents like dichloromethane or ethyl acetate (B1210297). nih.govacs.orgnih.gov

Chromatography: Purification is achieved through successive column chromatographic methods, including Sephadex LH-20 and reversed-phase C18 materials. nih.govacs.org A notable technique involves using an aqueous mobile phase for separation on Sephadex LH-20, which has proven effective for separating closely related polyacetylene isomers. nih.gov

Interactive Data Table: Polyacetylenes Isolated from Oplopanax Species

| Compound Name | Plant Source | Molecular Formula | Key Structural Features | Reference(s) |

| Falcarindiol (B120969) | O. horridus, O. elatus | C17H24O2 | C17 diol polyacetylene | mdpi.comacs.orgnih.gov |

| Oplopandiol | O. horridus, O. elatus | C17H24O3 | C17 triol polyacetylene | mdpi.comacs.orgnih.gov |

| Oplopantriol A | O. horridus | C17H26O3 | C17 triol polyacetylene | mdpi.com |

| Oplopantriol B | O. horridus | C17H26O3 | C17 triol polyacetylene | nih.govmdpi.com |

| Oploxyne A | O. elatus | C17H22O3 | 9,10-epoxyheptadeca-4,6-diyne-3,8-diol | acs.orgacs.orgnih.gov |

| Oploxyne B | O. elatus | C18H26O4 | 10-methoxyheptadeca-4,6-diyne-3,8,9-triol | acs.orgacs.orgnih.gov |

While the Toona genus (family Meliaceae) is better known for its limonoid content, recent studies have led to the isolation of novel polyacetylenes from Toona ciliata and Toona sinensis. researchgate.netnih.govnih.gov These findings are significant as polyacetylenes are rarely reported from this genus. nih.gov

Isolation Methodologies: Phytochemical investigations of the leaves, twigs, and root bark of Toona species have involved:

Extraction: Extraction of the plant material with solvents like methanol.

Fractionation and Chromatography: The crude extracts are subjected to extensive spectroscopic analysis and chromatographic separation to yield pure polyynes. researchgate.netnih.govtandfonline.com The structures of new compounds are often elucidated using HRESIMS, 1D and 2D NMR spectroscopy, and chemical methods like the modified Mosher's method for determining absolute configurations. researchgate.netnih.gov

Interactive Data Table: Polyacetylenes Isolated from Toona Species

| Compound Name | Plant Source | Key Structural Features | Reference(s) |

| Toonapolyynes A–D | Toona ciliata | Four new polyynes | researchgate.nettandfonline.com |

| Toonasindiynes A–F | Toona sinensis | Six new polyacetylenes sharing a 4,6-diyne moiety | nih.gov |

The avocado, Persea americana, is known to contain a wide range of bioactive compounds. While research has heavily focused on phenolics, carotenoids, and fatty acids, some studies have reported the presence of fatty alcohols, which are structurally related to polyacetylenes. However, specific polyacetylene structures like Heptadec-4-ene-8,11-diyn-1-ol are not commonly reported in the main literature concerning avocado phytochemistry.

Marine invertebrates, particularly sponges, are a prolific source of unique and biologically active natural products, including a wide variety of polyacetylenes.

Isolation Methodologies: The isolation process from marine organisms typically involves:

Extraction: The lyophilized organism is extracted with organic solvents such as a methanol/dichloromethane mixture. mdpi.com

Partitioning: The crude extract is often partitioned between different solvents (e.g., cyclohexane and aqueous methanol) to perform a preliminary separation based on polarity. mdpi.com

Chromatography: Final purification is achieved using techniques like Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC). mdpi.com

Interactive Data Table: Sources of Marine Polyacetylenes

| Organism Type | Genus | Examples of Isolated Polyacetylenes | Reference(s) |

| Marine Sponge | Petrosia | Pellynols P, Q, and R | nih.govnih.gov |

| Marine Sponge | Callyspongia | Various polyacetylene alcohols and hydrocarbons | researchgate.net |

Several other genera within these two plant families are known to produce polyacetylenes.

Saposhnikovae divaricata (Umbelliferae): The roots of this plant have yielded a number of polyacetylenes, including several new compounds. nih.govcjnmcpu.comsci-hub.se

Schefflera arboricola (Araliaceae): This plant is known to contain falcarinol-type polyacetylenes.

Hedera helix (Araliaceae): Common ivy contains polyacetylenic sensitizers such as falcarinol (B191228).

Isolation Methodologies: The isolation of polyacetylenes from these plants generally follows standard phytochemical procedures, including solvent extraction and various forms of column chromatography for purification. For example, nine polyacetylenes were isolated from the roots of Saposhnikovia divaricata using extensive spectroscopic analysis and chemical calculations. nih.gov

Interactive Data Table: Polyacetylenes from Other Araliaceae and Umbelliferae Genera

| Compound Name/Type | Plant Source | Family | Reference(s) |

| Sadivaethynes E-I | Saposhnikovae divaricata | Umbelliferae | nih.gov |

| Falcarinol | Schefflera arboricola | Araliaceae | |

| Falcarinol | Hedera helix | Araliaceae | |

| Panaxynol | Heracleum moellendorffii | Umbelliferae | nih.gov |

| Falcarindiol | Heracleum moellendorffii | Umbelliferae | nih.gov |

Extraction Techniques for Heptadec-4-ene-8,11-diyn-1-ol and Analogues

The initial step in isolating Heptadec-4-ene-8,11-diyn-1-ol and related polyacetylenes from their natural sources is an efficient extraction process. The choice of extraction technique and solvent is critical and is largely dictated by the polarity of the target compounds. Polyacetylenes, including Heptadec-4-ene-8,11-diyn-1-ol, are generally non-polar, lipophilic molecules.

Solvent-Based Extraction Protocols

Conventional solvent-based extraction remains a widely used approach for obtaining polyacetylenes from plant materials. The selection of an appropriate solvent or a combination of solvents is crucial for achieving high extraction yields. Commonly used solvents for the extraction of C17 polyacetylenes are dichloromethane, ethyl acetate, ethanol, and methanol. nih.govdaneshyari.com

Dichloromethane: This is a highly effective solvent for extracting non-polar compounds like polyacetylenes. A dichloromethane extract of celery, for instance, has been shown to yield a variety of polyacetylenes, including falcarinol, falcarindiol, and panaxydiol. nih.gov

Ethyl Acetate: Offering a slightly more polar alternative to dichloromethane, ethyl acetate is also utilized for the extraction of polyacetylenes. nih.gov

Ethanol and Methanol: These polar solvents are also employed, often in reflux extraction methods, to isolate polyacetylenes. daneshyari.comnih.gov Methanol extraction under reflux has been reported to yield a significantly larger amount of polyacetylenes from Panax ginseng. daneshyari.comnih.gov

The following table summarizes the solvents commonly used for the extraction of C17 polyacetylenes.

| Solvent | Polarity | Typical Application | Reference |

| Dichloromethane | Non-polar | Extraction of falcarinol-type polyacetylenes from Apiaceae vegetables. | nih.gov |

| Ethyl Acetate | Intermediate polarity | Used in liquid-liquid partitioning to separate compounds based on polarity. | nih.gov |

| Ethanol | Polar | Reflux extraction of polyacetylenes from Panax species. | nih.gov |

| Methanol | Polar | Reflux extraction of polyacetylenes from Panax ginseng, yielding high amounts. | daneshyari.comnih.gov |

Advanced Extraction Methodologies

To overcome the limitations of conventional extraction techniques, such as long extraction times and high solvent consumption, advanced methodologies have been developed.

Ultrahigh-Pressure Extraction (UPE): This technique utilizes high pressure to enhance the extraction process. The application of high pressure disrupts plant cell walls and membranes, facilitating the mass transfer of solvents into the plant material and the soluble constituents into the solvent. This can lead to increased extraction yields and reduced extraction times.

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of the target compound, Heptadec-4-ene-8,11-diyn-1-ol.

Column Chromatography Techniques

Column chromatography is a fundamental purification step in the isolation of polyacetylenes. It is typically used for the initial fractionation of the crude extract.

Silica Gel Column Chromatography: This is the most common form of column chromatography used for the separation of polyacetylenes. nih.gov The separation is based on the different affinities of the compounds in the mixture for the stationary phase (silica gel) and the mobile phase (a solvent or a mixture of solvents). By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. For instance, a crude polyacetylene extract from Panax ginseng has been successfully fractionated using silica gel column chromatography. daneshyari.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification and isolation of individual polyacetylenes with a high degree of purity. researchgate.net

Reversed-Phase HPLC: This is the most common mode of HPLC used for the analysis and purification of polyacetylenes. A non-polar stationary phase (such as C18) is used with a polar mobile phase. A new HPLC method was developed to separate and identify three polyacetylenes (panaxynol, panaxydol and 1,8-heptadecadiene-4,6-diyne-3,10-diol) found in Panax species using a LiChrosorb RP-18 column with a gradient mobile phase of acetonitrile/methanol/water. scispace.comnih.gov

The following table provides an example of HPLC conditions used for the separation of C17 polyacetylenes.

| Parameter | Condition | Reference |

| Column | LiChrosorb RP-18 (4.6 mm i.d. x 250 mm) | scispace.comnih.gov |

| Mobile Phase | Gradient of acetonitrile/methanol/water | scispace.comnih.gov |

| Flow Rate | 1.5 ml/min | scispace.comnih.gov |

| Detection | UV at 254 nm | scispace.comnih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Polyacetylene Biosynthesis

The building blocks for polyacetylenes are derived from primary metabolism, specifically from fatty acids and polyketides. nih.govresearchgate.net Isotopic labeling studies have been instrumental in demonstrating that the majority of these compounds originate from fatty acid precursors. nih.govnih.gov The biosynthesis typically begins with common fatty acids, such as oleic acid and linoleic acid, which are then modified to introduce the characteristic triple bonds (alkynyl groups) of polyacetylenes. researchgate.net The crepenynate (B1232503) pathway, which starts with the conversion of linoleic acid to crepenynic acid, is a central route in the formation of many acetylenic fatty acids. researchgate.netnih.gov

The formation of the diverse structures of polyacetylenes is accomplished through a variety of enzymatic transformations:

Desaturation and Alkynylation: The introduction of double and triple bonds is a critical step. The formation of acetylenic bonds is believed to occur through the dehydrogenation of a cis-alkene. nih.gov Enzymes known as FAD2-like (fatty acid desaturase 2) enzymes, which are typically involved in converting oleic acid to linoleic acid, have been identified as key players in installing carbon-carbon triple bonds. oup.complantae.org Some of these enzymes are bifunctional, capable of both desaturation and the subsequent conversion to an acetylenic bond. oup.com

Hydroxylation: The introduction of hydroxyl (-OH) groups is another common modification. For instance, the formation of falcarinol-type polyacetylenes is proposed to involve hydroxylation steps. nih.gov

Epoxidation: While less common, the formation of epoxy groups can also occur in some polyacetylene biosynthetic pathways. oup.com

The Short-Chain Dehydrogenase/Reductase (SDR) superfamily is a large and ubiquitous group of enzymes, typically dependent on NAD(P)H. nih.govebi.ac.uk In the context of polyacetylenes, certain SDR enzymes have been found to play a crucial role in the bioactivation of cytotoxic alkynylcarbinols. nih.govelifesciences.orgnih.gov These enzymes can oxidize the alkynylcarbinol motif to generate highly reactive dialkynylketones. nih.govnih.gov This bioactivation can lead to the covalent modification of cellular proteins, triggering stress responses and ultimately cell death. nih.govelifesciences.orgnih.gov One specific member of this family, HSD17B11, has been identified as being involved in the enantiospecific cytotoxicity of certain dialkynylcarbinols. nih.govelifesciences.orgresearchgate.net

While the specific biosynthetic pathway to Heptadec-4-ene-8,11-diyn-1-ol has not been fully elucidated, it is likely derived from a C18 fatty acid precursor like linoleic acid through the crepenynate pathway. nih.gov The pathway would involve a series of desaturation and alkynylation steps to form the characteristic ene-diyne structure. Subsequent chain shortening, possibly through α- or β-oxidation, and terminal hydroxylation would lead to the final C17 alcohol. nih.gov

Genetic Analysis of Biosynthetic Gene Clusters

The genes responsible for polyacetylene biosynthesis are often found clustered together in the genome, forming what is known as a biosynthetic gene cluster (BGC). researchgate.netnih.govplos.org The identification and analysis of these BGCs have been pivotal in understanding the biosynthesis of these compounds. nih.govnih.gov For example, in carrot, a large family of 24 FAD2-type genes was identified, some of which were found to be co-expressed and involved in the initial steps of polyacetylene biosynthesis. oup.complantae.org Comparative analysis of BGCs across different bacterial species has revealed conserved core genes, including those encoding for fatty acyl-AMP ligases, fatty acid desaturases, and acyl carrier proteins, which are essential for polyyne production. researchgate.netresearchgate.net

Heterologous Expression Systems for Biosynthesis of Polyynes

Heterologous expression, which involves transferring the BGC from the native organism into a more easily manipulated host, has become a powerful tool for studying and producing polyynes. researchgate.netrsc.orgmdpi.comsci-hub.se This strategy allows for the functional characterization of biosynthetic genes and the production of polyacetylenes in hosts like yeast (Saccharomyces cerevisiae) and Arabidopsis thaliana. oup.complantae.org Successful heterologous expression has been used to identify the function of individual enzymes in the polyacetylene pathway and to produce novel polyacetylene compounds. oup.comresearchgate.net

Synthetic Strategies and Chemical Derivatization

Total Synthesis Approaches to Heptadec-4-ene-8,11-diyn-1-ol and Related Polyynols

The construction of complex polyynols like Heptadec-4-ene-8,11-diyn-1-ol relies on a toolkit of powerful carbon-carbon bond-forming reactions and stereoselective transformations. The synthesis of closely related C17 polyacetylenes, such as panaxydol (B150440), provides a blueprint for the strategic assembly of these molecules. These syntheses often feature a convergent approach, where key fragments are built separately and then joined together in the final stages.

Cadiot-Chodkiewicz Cross-Coupling Reactions in Diynol Synthesis

A cornerstone in the synthesis of 1,3-diyne systems is the Cadiot-Chodkiewicz cross-coupling reaction. This reaction efficiently joins a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. researchgate.netresearchgate.net This method is highly selective, favoring the formation of the unsymmetrical diyne product over self-coupling (Glaser coupling) byproducts. researchgate.net

The mechanism involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. This species then undergoes oxidative addition with the haloalkyne, and subsequent reductive elimination yields the desired 1,3-diyne and regenerates the copper(I) catalyst.

In the context of synthesizing Heptadec-4-ene-8,11-diyn-1-ol or its analogues, this reaction is pivotal for creating the C8-C11 diyne core. A plausible synthetic disconnection would involve coupling a C7 fragment containing a terminal alkyne with a C10 haloalkyne fragment that already incorporates the primary alcohol and the C4-ene functionality. The reaction conditions are typically mild, making it compatible with various functional groups present in the coupling partners.

| Reaction Component | Typical Reagents and Conditions | Role in Synthesis |

| Catalyst | Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) | Facilitates the formation of the copper acetylide and the coupling process. |

| Base | Amine bases such as piperidine (B6355638) or n-butylamine | Deprotonates the terminal alkyne. |

| Solvent | Methanol (B129727), ethanol, THF, or water | Provides the reaction medium. |

| Reactants | A terminal alkyne and a 1-bromoalkyne or 1-iodoalkyne | The building blocks for the 1,3-diyne system. |

Asymmetric Alkynylation of Aldehydes for Chiral Centers

Many naturally occurring polyynols possess chiral centers, typically carbinol (alcohol-bearing) carbons. Establishing the correct stereochemistry at these centers is a critical aspect of total synthesis. Asymmetric alkynylation of aldehydes provides a direct route to enantiomerically enriched propargyl alcohols, which are key intermediates in polyynol synthesis. researchgate.net

This transformation involves the addition of an alkynyl nucleophile to an aldehyde in the presence of a chiral catalyst or ligand. A variety of methods have been developed, often employing zinc, titanium, or indium-based catalysts with chiral ligands like BINOL derivatives or amino alcohols. researchgate.net For example, the asymmetric addition of an alkynylzinc reagent to an aldehyde, catalyzed by a chiral amino alcohol, can produce the corresponding secondary propargylic alcohol with high enantioselectivity. These chiral alcohols can then be elaborated into the desired polyacetylenic structure.

Enantioselective Sharpless Epoxidation of Allylic Alcohols

The Sharpless asymmetric epoxidation is a powerful and reliable method for introducing chirality by converting a prochiral allylic alcohol into an optically active 2,3-epoxyalcohol. researchgate.netwikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgdalalinstitute.com

The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, allowing for predictable control over the absolute stereochemistry of the resulting epoxide. organic-chemistry.org These chiral epoxides are versatile intermediates that can be opened regioselectively by various nucleophiles to install new functional groups and stereocenters. In the synthesis of polyynols like panaxydol, this method has been used to establish the stereochemistry of vicinal diols after the epoxide is opened. researchgate.netresearchgate.net

Biomimetic Synthesis as a Strategic Framework for Polyynol Construction

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. mdpi.com Isotopic labeling studies on the biosynthesis of C17-polyacetylenes like panaxynol (B1672038) in Panax ginseng have shown that they originate from fatty acid precursors, likely through the decarboxylation of C18 fatty acids such as crepenynic acid. nih.govmdpi.com

This biosynthetic pathway provides a strategic framework for laboratory synthesis. A biomimetic approach might start from a readily available fatty acid derivative, introducing the alkyne and alkene functionalities through established chemical methods that mimic the proposed enzymatic desaturation and modification steps. This strategy can offer an efficient and convergent route to the core structure of these natural products.

Stereoselective Synthesis of Heptadec-4-ene-8,11-diyn-1-ol Stereoisomers

The presence of stereocenters and geometric isomers (E/Z at the double bond) means that Heptadec-4-ene-8,11-diyn-1-ol can exist as multiple stereoisomers. The synthesis of a specific stereoisomer requires precise control over each stereochemistry-defining step.

The synthesis of the various stereoisomers of panaxydol showcases the strategies applicable to this challenge. researchgate.net Key tactics include:

Use of Chiral Pool Starting Materials: Employing enantiomerically pure starting materials derived from nature.

Asymmetric Catalysis: As detailed above, using chiral catalysts for reactions like alkynylation or epoxidation to set specific stereocenters. researchgate.net

Diastereoselective Reactions: Designing reaction sequences where an existing chiral center directs the formation of a new one. For instance, the reduction of a ketone adjacent to a chiral center can proceed with high diastereoselectivity.

By strategically combining these methods, chemists can access different diastereomers of the target molecule. For example, using either (R)- or (S)-chiral building blocks and combining them through reactions like the Cadiot-Chodkiewicz coupling allows for the systematic synthesis of a full matrix of possible stereoisomers. researchgate.net This is crucial for studying structure-activity relationships, as different stereoisomers often exhibit distinct biological properties.

Chemical Modification and Derivatization of the Heptadec-4-ene-8,11-diyn-1-ol Scaffold

The functional groups present in Heptadec-4-ene-8,11-diyn-1-ol—a primary alcohol, a carbon-carbon double bond, and two carbon-carbon triple bonds—offer multiple handles for chemical modification and derivatization. Such modifications are often performed to facilitate analysis or to explore structure-activity relationships.

The primary alcohol is the most accessible site for derivatization. Common reactions include:

Esterification/Acylation: Converting the alcohol to an ester by reacting it with an acyl chloride or anhydride. osti.govnih.gov This is frequently done to create derivatives with altered polarity for chromatographic separation or to prepare prodrugs. Acetyl and benzoyl esters are common examples. nih.gov

Etherification: Forming an ether by reacting the alcohol with an alkyl halide under basic conditions.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a different class of compounds.

Regioselective and Stereoselective Functionalization of Hydroxyl Groups

The primary hydroxyl group in Heptadec-4-ene-8,11-diyn-1-ol serves as a key handle for derivatization. The selective functionalization of this group without affecting the sensitive ene-diyne system is a primary concern in the synthetic manipulation of this molecule.

Regioselective Protection:

The protection of the primary hydroxyl group is often the initial step in a multi-step synthesis to prevent its interference in subsequent reactions targeting the double or triple bonds. The choice of protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its selective removal. Given the presence of multiple unsaturation, mild reaction conditions are paramount to avoid undesired side reactions.

Commonly employed protecting groups for primary alcohols that are compatible with unsaturated systems include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers. These groups are introduced under basic conditions, for example, using the corresponding silyl chloride and an amine base like imidazole (B134444) or triethylamine. The steric bulk of these groups can offer selectivity for the primary alcohol over any potential secondary or tertiary alcohols in more complex analogues.

Another class of protecting groups suitable for this purpose are acetals, such as the tetrahydropyranyl (THP) ether. The formation of a THP ether is typically acid-catalyzed and proceeds under mild conditions. The selective protection of a primary alcohol in the presence of secondary alcohols can be achieved using sterically demanding reagents or by exploiting subtle differences in reactivity.

| Protecting Group | Reagents and Conditions for Protection | Reagents and Conditions for Deprotection |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | TBAF, THF |

| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF | TBAF, THF |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-TsOH (cat.), CH2Cl2 | p-TsOH, MeOH |

Stereoselective Functionalization:

While the primary alcohol itself is not a stereocenter, its derivatization can be a crucial step in synthetic sequences that introduce chirality elsewhere in the molecule. For instance, the attachment of a chiral auxiliary to the hydroxyl group can direct subsequent stereoselective reactions on the carbon backbone.

Furthermore, enzymatic resolutions can be employed for the stereoselective acylation of the hydroxyl group if it were part of a racemic mixture of a more complex derivative of Heptadec-4-ene-8,11-diyn-1-ol. Lipases are known to catalyze the enantioselective esterification of primary alcohols, allowing for the separation of enantiomers.

Chemical Transformations of Olefinic and Acetylenic Moieties

The olefinic and acetylenic bonds in Heptadec-4-ene-8,11-diyn-1-ol are sites of rich chemical reactivity, allowing for a wide array of transformations to generate diverse molecular architectures. The challenge lies in achieving selectivity between the double bond and the two triple bonds, as well as between the two non-equivalent triple bonds.

Reactions of the Olefinic Bond:

The double bond at the C4-C5 position can undergo various addition reactions. The regioselectivity of these reactions is influenced by the electronic nature of the ene-diyne system.

Hydrogenation: Selective hydrogenation of the double bond in the presence of the triple bonds is a significant challenge. Catalysts based on rhodium or iridium, often with specific ligands, can sometimes achieve this selectivity. For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) under controlled conditions might preferentially reduce the less hindered double bond.

Epoxidation: The double bond can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions, such as temperature and solvent, can be tuned to favor the reaction at the more electron-rich olefinic bond over the alkynes.

Diels-Alder Reaction: While less common for a simple alkene, if the diene system were part of a larger conjugated system, the double bond could participate as a dienophile in Diels-Alder cycloadditions.

Reactions of the Acetylenic Bonds:

The two internal triple bonds at C8-C9 and C11-C12 are key features for further functionalization. Their similar electronic environment makes their selective derivatization particularly challenging.

Partial Hydrogenation: The conversion of the alkynes to alkenes can be achieved with high stereoselectivity. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) allows for the syn-hydrogenation of the triple bonds to yield cis-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, result in the anti-hydrogenation to form trans-alkenes. Achieving selectivity between the two alkyne moieties would likely depend on subtle steric or electronic differences, possibly induced by a nearby functional group.

Hydration: The hydration of the internal alkynes can lead to the formation of ketones. This transformation is typically catalyzed by mercury(II) salts in the presence of aqueous acid. Regioselectivity in the hydration of unsymmetrical internal alkynes can be an issue, though for the symmetrical diyne portion of this molecule, this is less of a concern.

Cycloaddition Reactions: The triple bonds can participate in various cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) could be used to introduce triazole rings, a valuable functional group in medicinal chemistry and materials science. The Bergman cyclization, a reaction characteristic of enediynes, involves the thermal or photochemical cyclization of the ene-diyne moiety to produce a highly reactive p-benzyne diradical. nih.gov This reactivity is fundamental to the biological activity of many natural enediyne antitumor antibiotics.

| Transformation | Reagent/Catalyst | Product Functional Group |

| Selective Hydrogenation of Alkene | RhCl(PPh₃)₃ | Alkane |

| Epoxidation of Alkene | m-CPBA | Epoxide |

| cis-Hydrogenation of Alkyne | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | cis-Alkene |

| trans-Hydrogenation of Alkyne | Na, liq. NH₃ | trans-Alkene |

| Hydration of Alkyne | HgSO₄, H₂SO₄, H₂O | Ketone |

| Azide-Alkyne Cycloaddition | Cu(I) catalyst, Azide | Triazole |

| Bergman Cyclization | Heat or Light | p-Benzyne diradical |

The synthetic derivatization of Heptadec-4-ene-8,11-diyn-1-ol is a nuanced field requiring careful selection of reagents and reaction conditions to achieve the desired regioselectivity and stereoselectivity. The interplay of the different functional groups within the molecule dictates its reactivity and provides a platform for the synthesis of a wide range of complex and potentially bioactive molecules.

Advanced Analytical Characterization

Spectroscopic Analysis of Heptadec-4-ene-8,11-diyn-1-ol and Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure determination of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide comprehensive data on the chemical environment of each proton and carbon atom, allowing for the unambiguous assembly of the molecular structure. nih.gov

¹H-NMR Spectroscopy: The ¹H-NMR spectrum reveals the different types of protons in the molecule. Key signals for falcarinol (B191228) include those for the terminal vinyl group (CH=CH₂), olefinic protons within the chain, protons adjacent to the hydroxyl group (carbinol proton), and protons adjacent to the diyne system (propargylic protons). core.ac.uk

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each carbon atom in the molecule, including the sp-hybridized carbons of the two alkyne groups, the sp²-hybridized carbons of the alkene groups, and the sp³-hybridized carbons of the aliphatic chain and the carbon bearing the hydroxyl group. mdpi.comresearchgate.net

2D-NMR Experiments: Two-dimensional NMR experiments are crucial for confirming the connectivity of the carbon skeleton.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish adjacent proton relationships (e.g., through the aliphatic chain and across the double bond).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting the different structural fragments, such as linking the aliphatic chain to the polyacetylene core. nih.govscilit.com

The following table summarizes the ¹H and ¹³C NMR spectral data for the analogue falcarinol in CDCl₃. core.ac.ukresearchgate.net

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity, J (Hz) |

|---|

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a critical technique for determining the elemental composition of an unknown compound. HRESIMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places).

For Heptadec-4-ene-8,11-diyn-1-ol, the molecular formula is C₁₇H₂₆O. The exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. This calculated mass is then compared to the experimentally measured mass from HRESIMS. A close match (typically within 5 ppm) between the theoretical and observed mass provides strong evidence for the proposed molecular formula. For instance, in the analysis of ginsenosides, which are complex natural products, HRESIMS was used to confirm their molecular formulas, such as for malonyl-ginsenoside Re (calculated for C₅₁H₈₄NaO₂₁, 1055.5397; found m/z 1055.5391 [M+Na]⁺). nih.gov This demonstrates the power of the technique to confirm the elemental composition of complex natural products.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. Polyacetylenes like Heptadec-4-ene-8,11-diyn-1-ol contain a conjugated system of double and triple bonds (an ene-diyne system), which gives rise to characteristic absorption maxima (λmax) in the UV region. researchgate.net

The UV spectrum of the analogue falcarinol, for example, shows distinct absorption maxima that are indicative of its conjugated ene-diyne chromophore. core.ac.ukresearchgate.net The identification of these characteristic absorption patterns is a rapid method for screening plant extracts for the presence of falcarinol-type polyacetylenes. researchgate.netnih.gov The reported UV/Vis λmax values for falcarinol in methanol (B129727) are approximately 205 nm, 230 nm, 245 nm, and 260 nm. core.ac.uk

Chiral Analysis Techniques for Absolute and Relative Stereochemical Assignment (e.g., Specific Rotation)

While the named compound Heptadec-4-ene-8,11-diyn-1-ol possesses a primary alcohol and is therefore achiral, many of its most biologically significant natural analogues are chiral due to the presence of one or more stereocenters, typically at carbons bearing secondary alcohol groups. The determination of the absolute configuration of these stereocenters is vital, as different enantiomers can exhibit significantly different biological activities. core.ac.uk

A key technique for analyzing chiral compounds is the measurement of specific rotation ([α]) . wikipedia.org This is an intensive property that measures the angle to which a compound rotates the plane of plane-polarized light at a specific concentration, path length, temperature, and wavelength. wikipedia.org A negative value indicates a levorotatory compound (rotates light to the left), while a positive value signifies a dextrorotatory compound (rotates light to the right). wikipedia.org

For example, the naturally occurring form of the analogue falcarinol (panaxynol) isolated from Pastinaca sativa was found to be levorotatory, with a specific rotation ([α]D²⁰) of -37 (c 1.0, CHCl₃). researchgate.net This value was crucial in assigning its absolute configuration.

To unequivocally determine the absolute stereochemistry, a combination of techniques is often employed. In the case of falcarinol, a racemic mixture (containing both 3R and 3S enantiomers) was synthesized. The two enantiomers were then separated using chiral High-Performance Liquid Chromatography (HPLC). By comparing the retention time of the natural product with the separated synthetic enantiomers and combining this data with the specific rotation measurement, the natural falcarinol was unambiguously assigned the (3R) absolute configuration. core.ac.ukresearchgate.net

Mechanistic Investigations of Biological Activities

In Vitro Cytotoxicity Mechanisms

Heptadec-4-ene-8,11-diyn-1-ol exhibits potent cytotoxic effects against various cancer cell lines through a multi-pronged approach that involves the induction of programmed cell death, DNA damage, and interference with crucial cellular processes.

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism of Heptadec-4-ene-8,11-diyn-1-ol-induced cytotoxicity is the initiation of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Studies have shown that this compound can preferentially kill colon cancer cells over normal colon epithelial cells. nih.gov The apoptotic process is often mediated by the activation of caspases, a family of proteases that are central to the execution phase of apoptosis. taylorandfrancis.com For instance, in human oral squamous cell carcinoma (OSCC) YD-10B cells, Falcarindiol (B120969) has been shown to suppress cell growth and induce apoptotic cell death. elsevierpure.comnih.gov This induction of apoptosis is associated with the dephosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell survival and proliferation. elsevierpure.comnih.gov

Furthermore, in glioblastoma cells, Heptadec-4-ene-8,11-diyn-1-ol treatment leads to an upregulation of the mRNA levels of pro-apoptotic Bcl-2 family members, Bax and Bad. mdpi.com The compound also induces the cleavage of caspase-3, a key executioner caspase, confirming the activation of the apoptotic cascade. nih.gov Interestingly, while inducing apoptosis, Falcarindiol has also been observed to trigger autophagy in OSCC cells, as evidenced by the expression of Beclin-1 and the conversion of LC3-II, suggesting a complex interplay between these two cell death pathways. elsevierpure.comnih.gov

Table 1: Effects of Heptadec-4-ene-8,11-diyn-1-ol on Apoptosis in Cancer Cell Lines

| Cell Line | Key Findings | References |

|---|---|---|

| Colon Cancer Cells | Preferentially kills cancer cells over normal cells; induces apoptosis. | nih.gov |

| Human Oral Squamous Carcinoma (YD-10B) | Suppresses cell growth and induces apoptosis via dephosphorylation of PI3K/AKT/mTOR/p70S6K pathway. | elsevierpure.comnih.gov |

| Glioblastoma Cells | Upregulates pro-apoptotic Bax and Bad; induces cleavage of caspase-3. | mdpi.comnih.gov |

| Human Intestinal Epithelial Cancer (Caco-2) | Inhibits cell proliferation. | nih.gov |

Mechanisms of DNA Damage in Cellular Systems

Heptadec-4-ene-8,11-diyn-1-ol has been shown to induce DNA damage, a critical event that can trigger cell cycle arrest and apoptosis. In U373 glioblastoma cells, treatment with this compound resulted in the phosphorylation of H2AX (to form γH2AX), a well-established biomarker for DNA double-strand breaks. nih.gov This finding indicates that the compound's cytotoxic effects on glioblastoma cells are, at least in part, mediated by the induction of significant DNA damage.

Protein Lipoxidation via Michael Addition in Cellular Contexts

The chemical structure of Heptadec-4-ene-8,11-diyn-1-ol, with its unsaturated electrophilic system, makes it a highly alkylating compound. sdu.dk This reactivity allows it to covalently bind to proteins and other biomolecules through a process known as Michael addition. This covalent modification, or protein lipoxidation, can alter the function of target proteins and contribute to the compound's biological effects. For example, it has been demonstrated that polyacetylenes like Falcarindiol can inhibit the efflux protein ABCG2, which is involved in breast cancer chemotherapy resistance, and mitochondrial aldehyde dehydrogenase (ALDH2) through covalent binding. sdu.dk This ability to form covalent adducts with cellular macromolecules is a key aspect of its mechanism of action.

Modulation of Endoplasmic Reticulum Stress and Unfolded Protein Response

A significant mechanism underlying the anticancer activity of Heptadec-4-ene-8,11-diyn-1-ol is the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the unfolded protein response (UPR). nih.govnih.gov The ER is responsible for the proper folding of secreted and transmembrane proteins. nih.gov When unfolded or misfolded proteins accumulate in the ER, a state of ER stress is triggered, activating the UPR. nih.govresearchgate.net

Studies have demonstrated that Heptadec-4-ene-8,11-diyn-1-ol-induced cell death is mediated by the induction of ER stress. nih.gov This is supported by the observation that decreasing ER stress levels, for instance by overexpressing the ER chaperone protein GRP78, reduces apoptosis induced by the compound. nih.govnih.gov Conversely, increasing ER stress potentiates its apoptotic effects. nih.govnih.gov The UPR is a complex signaling network with three main branches initiated by the sensors IRE1, PERK, and ATF6. nih.gov Activation of these pathways is a key consequence of treatment with Heptadec-4-ene-8,11-diyn-1-ol.

Inhibition of the Ubiquitin-Proteasome System

The induction of ER stress by Heptadec-4-ene-8,11-diyn-1-ol is closely linked to its ability to interfere with the ubiquitin-proteasome system (UPS). nih.govnih.gov The UPS is the primary cellular machinery for degrading misfolded and unnecessary proteins. nih.gov Malignant cells, due to their high metabolic rate and protein synthesis, are particularly dependent on a functional UPS to manage proteotoxic stress and are therefore more sensitive to its inhibition. nih.gov

Research has shown a correlation between Heptadec-4-ene-8,11-diyn-1-ol-induced ER stress and the accumulation of ubiquitinated proteins. nih.govnih.gov This suggests that the compound, at least in part, functions by impairing proteasome function. nih.govnih.gov The resulting buildup of unfolded proteins overwhelms the ER's folding capacity, leading to ER stress and ultimately apoptosis. nih.govnih.gov This is further supported by the finding that inhibiting protein synthesis with cycloheximide (B1669411) significantly reduces the accumulation of ubiquitinated proteins and blocks the ER stress and cell death induced by Heptadec-4-ene-8,11-diyn-1-ol. nih.gov

Table 2: Mechanistic Actions of Heptadec-4-ene-8,11-diyn-1-ol on Cellular Stress and Protein Homeostasis

| Mechanism | Key Cellular Effect | Supporting Evidence | References |

|---|---|---|---|

| Endoplasmic Reticulum Stress | Induction of the Unfolded Protein Response (UPR). | Overexpression of GRP78 reduces apoptosis; knockdown of GRP78 potentiates apoptosis. | nih.govnih.gov |

| Inhibition of Ubiquitin-Proteasome System | Accumulation of ubiquitinated proteins. | Inhibition of protein synthesis blocks the accumulation of ubiquitinated proteins and subsequent cell death. | nih.govnih.gov |

Enzymatic Bioactivation by Short-Chain Dehydrogenase/Reductase (SDR) Enzymes (e.g., HSD17B11)

While direct alkylating activity contributes to the effects of Heptadec-4-ene-8,11-diyn-1-ol, its biological activity can also be influenced by enzymatic bioactivation. Short-chain dehydrogenase/reductase (SDR) enzymes are a large family of enzymes involved in the metabolism of a wide range of substrates. While specific studies on the direct bioactivation of Heptadec-4-ene-8,11-diyn-1-ol by HSD17B11 are not extensively detailed in the provided context, the general principle of bioactivation of compounds by redox enzymes is a recognized mechanism. For instance, the bioactivation of certain compounds by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) can enhance their cytotoxic effects. nih.gov This raises the possibility that SDR enzymes could metabolize Heptadec-4-ene-8,11-diyn-1-ol to more reactive species, thereby potentiating its biological activity. Further research is needed to specifically elucidate the role of HSD17B11 and other SDRs in the metabolism and bioactivation of this polyacetylene.

Formation of Protein-Reactive Electrophiles (e.g., Dialkynylketones) and Their Cellular Targets

No research findings were available to describe the formation of protein-reactive electrophiles, such as dialkynylketones, from Heptadec-4-ene-8,11-diyn-1-ol or to identify their specific cellular targets.

Anti-inflammatory Mechanisms

Specific details on the anti-inflammatory mechanisms of Heptadec-4-ene-8,11-diyn-1-ol are not documented in the available scientific literature.

Inhibition of Nitric Oxide Production (e.g., through inducible Nitric Oxide Synthase, iNOS)

There is no available data to suggest that Heptadec-4-ene-8,11-diyn-1-ol inhibits the production of nitric oxide or interacts with inducible nitric oxide synthase (iNOS).

Modulation of Pro-inflammatory Mediators and Enzymes

Information regarding the modulation of pro-inflammatory mediators and enzymes by Heptadec-4-ene-8,11-diyn-1-ol could not be located.

Antidiabetic Mechanisms

The antidiabetic mechanisms of action for Heptadec-4-ene-8,11-diyn-1-ol have not been described in the reviewed literature.

Enzyme Inhibition of α-Amylase and α-Glucosidase

No studies were found that investigated or reported the inhibitory effects of Heptadec-4-ene-8,11-diyn-1-ol on the enzymes α-amylase and α-glucosidase.

Modulation of Nuclear Receptors

There is no information available concerning the modulation of any nuclear receptors by Heptadec-4-ene-8,11-diyn-1-ol.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Mechanisms

Heptadec-4-ene-8,11-diyn-1-ol, a polyacetylenic oxylipin also known as falcarindiol, has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor in the regulation of lipid metabolism and adipogenesis. nih.govnih.gov Research indicates that falcarindiol functions as a partial agonist for PPARγ. nih.gov Its mechanism of action involves direct binding to and activation of PPARγ, which in turn modulates the expression of a suite of target genes.

In human preadipocyte-derived adipocytes, treatment with falcarindiol has been shown to significantly increase the expression of PPARγ itself, along with its target genes, including fatty acid binding protein 4 (FABP4), glucose transporter type 4 (SLC2A4), and adiponectin (ADIPOQ). nih.gov Similarly, studies in 3T3-L1 adipocytes have demonstrated that falcarindiol enhances the expression of aP2 (FABP4), thereby promoting adipocyte differentiation. nih.gov The activation of the PPAR response element (PPRE) reporter gene in various cell lines, including 3T3-L1 and breast cancer cells (MCF-7, MDA-MB-231), upon falcarindiol treatment further confirms its role as a PPARγ activator. researchgate.netnih.gov

Interestingly, while falcarindiol activates PPARγ on its own, it can block the activation of PPARγ when used in combination with full agonists like pioglitazone, a characteristic feature of partial agonists. nih.gov This interaction suggests a competitive binding to the receptor, leading to a modulatory rather than a maximal response. The activation of PPARγ by falcarindiol is also linked to its broader biological effects, including its potential to induce the browning of adipocytes and to overcome radioresistance in breast cancer cells through pathways involving ER stress. nih.govnih.gov

Table 1: Effect of Heptadec-4-ene-8,11-diyn-1-ol (Falcarindiol) on PPARγ and Target Gene Expression

| Cell Line | Effect | Target Gene/Protein | Reference |

|---|---|---|---|

| Human preadipocyte-derived adipocytes | Increased mRNA expression | PPARγ, FABP4, SLC2A4, ADIPOQ | nih.gov |

| 3T3-L1 adipocytes | Increased mRNA expression | aP2 (FABP4) | nih.gov |

| 3T3-L1, MCF-7, MDA-MB-231, SK-BR-3 cells | Increased luciferase activity | PPAR response element (PPRE) | researchgate.netnih.gov |

| Human mesenchymal stem cells (hMSCs) | Upregulation of gene expression (at 24h) | PPARγ2 | medchemexpress.com |

| MCF-7R and MDA-MB-231R (Radioresistant breast cancer cells) | Upregulation of protein levels | PPARγ | nih.gov |

Inhibition of Specific Cellular Metabolic Pathways

The biological activities of Heptadec-4-ene-8,11-diyn-1-ol extend to the modulation of several cellular metabolic pathways, most notably inducing endoplasmic reticulum (ER) stress and altering lipid metabolism. nih.govnih.gov While it enhances mitochondrial respiration, its primary disruptive metabolic impact appears to be the induction of stress pathways rather than direct inhibition of catabolic processes like fatty acid oxidation. nih.gov

Falcarindiol has been shown to preferentially induce cell death in colon cancer cells, an effect mediated by the induction of ER stress and the subsequent activation of the unfolded protein response (UPR). nih.gov This process is correlated with an accumulation of ubiquitinated proteins, suggesting that falcarindiol may interfere with proteasome function. nih.gov The resulting buildup of unfolded proteins triggers ER stress, leading to apoptosis in cancer cells. nih.gov This mechanism is supported by findings that decreasing ER stress levels reduces falcarindiol-induced apoptosis. nih.gov In breast cancer cells, falcarindiol-induced ER stress, marked by increased levels of proteins like ATF4, CHOP, GRP78, and phosphorylated eIF2α and PERK, is also linked to apoptotic cell death. nih.gov

In terms of lipid metabolism, falcarindiol treatment in human mesenchymal stem cells (hMSCs) and human colon adenocarcinoma cells (HT-29) leads to an accumulation of intracellular lipid droplets. nih.gov This is associated with its ability to activate PPARγ and increase the expression of the cholesterol transporter ABCA1. nih.govmedchemexpress.com The alteration of cholesterol metabolism can lead to a functional depletion of cholesterol in specific intracellular compartments, contributing to the ER stress that promotes cell cycle arrest or apoptosis in cancer cells. nih.gov Furthermore, in human adipocytes, falcarindiol significantly increases basal, ATP-linked, and maximal mitochondrial respiration, suggesting an enhancement, rather than inhibition, of cellular energy metabolism. nih.gov

Table 2: Effects of Heptadec-4-ene-8,11-diyn-1-ol (Falcarindiol) on Cellular Metabolic Pathways

| Metabolic Pathway | Effect | Cell Line / Model | Key Findings | Reference |

|---|---|---|---|---|

| Endoplasmic Reticulum (ER) Stress | Induction | Colon cancer cells, Breast cancer cells | Induces UPR, leads to apoptosis, correlates with accumulation of ubiquitinated proteins. nih.gov Increases levels of ATF4, CHOP, GRP78. nih.gov | nih.govnih.gov |

| Lipid Metabolism | Alteration | hMSCs, HT-29 cells | Leads to elevated levels of lipid droplets. nih.gov | nih.gov |

| Cholesterol Metabolism | Alteration | General (cancer cells) | Increases expression of cholesterol transporter ABCA1. nih.govmedchemexpress.com | nih.govmedchemexpress.com |

| Mitochondrial Respiration | Enhancement | Human preadipocyte-derived adipocytes | Increased basal, ATP-linked, and maximal respiration. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length on Biological Efficacy (e.g., Cytotoxicity)

While specific data for Heptadec-4-ene-8,11-diyn-1-ol is not extensively detailed in the provided context, general principles observed in similar amphiphilic molecules can be inferred. For instance, studies on other amphiphilic compounds have shown that cytotoxicity often increases with alkyl chain length up to a certain point, after which a plateau or even a decrease in activity may be observed. nih.gov This is often attributed to changes in how the molecules self-aggregate and interact with cellular membranes. nih.gov

For example, in a series of dihydroxy selenolane (DHS) and monoamino selenolane (MAS) conjugates, cytotoxicity was found to be dependent on the length of the fatty acid or alkyl group attached. nih.gov Conjugates with intermediate chain lengths (C8-C10 for DHS and C8 for MAS) showed a concentration-dependent increase in cytotoxicity, while longer chain conjugates exhibited a saturation effect. nih.gov This suggests that an optimal alkyl chain length exists for maximizing cytotoxic activity.

| Compound Type | Alkyl Chain Length | Cytotoxicity Trend |

| DHS Conjugates | C6 < C8 < C10 ~ C12 > C14 | Non-linear, peaks at C10-C12 |

| MAS Conjugates | C6 < C8 < C10 ~ C12 ~ C14 | Increases and then plateaus |

This table illustrates the general principle of how alkyl chain length can modulate cytotoxicity in amphiphilic molecules, based on data for DHS and MAS conjugates. nih.gov

Impact of Degree and Position of Unsaturation (Double and Triple Bonds) on Bioactivity

The arrangement of double and triple bonds within the polyacetylene backbone is a crucial factor influencing bioactivity. nih.gov The conjugated system of alternating single, double, and triple bonds creates a rigid, electron-rich structure that is key to the pharmacological effects of these compounds. researchgate.net

Alterations in the unsaturation pattern, such as the introduction or removal of double or triple bonds, can lead to substantial changes in biological efficacy. These modifications can affect the molecule's ability to interact with its biological targets.

Role of Hydroxyl Group Position and Stereochemistry on Pharmacological Profiles

The presence, position, and stereochemistry of hydroxyl (-OH) groups are of paramount importance to the pharmacological profile of polyacetylenes. Hydroxyl groups can significantly influence a molecule's polarity, water solubility, and ability to form hydrogen bonds with biological targets such as enzymes and receptors. researchgate.netnih.gov

The introduction of a hydroxyl group can increase the hydrogen-bonding capacity and alter the lipophilicity of a compound, which in turn can affect its receptor affinity and metabolic processing. researchgate.net The specific location and orientation (stereochemistry) of the hydroxyl group can dramatically alter the biological activity. For example, in flavonoids, the position and number of hydroxyl groups are critical for their inhibitory activity against certain enzymes. nih.gov

In the case of falcarinol (B191228), a related polyacetylene, the absolute configuration at the hydroxyl-bearing carbon (C-3) has been a subject of study, with the (3R) configuration being identified in some natural sources. researchgate.net This highlights the stereospecificity of biological interactions, where one stereoisomer may exhibit significantly different activity compared to another.

Effects of Terminal Chain Polarity and Backbone Flexibility on Receptor Binding and Activation

The incorporation of polar side chains can affect the structural and energetic properties of organic semiconducting materials, which can be analogous to the interactions of polyacetylenes with biological macromolecules. rsc.org However, the effect is not always straightforward, as increasing polarity does not universally lead to enhanced interactions and can sometimes disrupt favorable structural characteristics. rsc.org

The flexibility of the molecular backbone, which is influenced by the number and arrangement of unsaturated bonds, also plays a role. While the conjugated diyne system imparts rigidity, the single bonds in the alkyl chain allow for some conformational flexibility. This balance between rigidity and flexibility is crucial for the molecule to adopt the correct conformation for binding to its biological target.

Comparative Analysis of Heptadec-4-ene-8,11-diyn-1-ol with Natural Polyacetylene Analogues (e.g., Falcarinol, Panaxydol (B150440), Panaxydiol, Oplopandiol, Falcarindiol)

Comparing Heptadec-4-ene-8,11-diyn-1-ol with other naturally occurring polyacetylenes provides valuable insights into their structure-activity relationships. These analogues share a common polyacetylene framework but differ in their degree of oxidation, the position of hydroxyl groups, and other structural features.

Falcarinol and Falcarindiol (B120969): These are two of the most well-studied polyacetylenes. Falcarinol ((9Z)-heptadeca-1,9-diene-4,6-diyn-3-ol) is structurally very similar to Heptadec-4-ene-8,11-diyn-1-ol, differing in the position of the double and triple bonds. Falcarindiol is the diol analogue of falcarinol. Both have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. researchgate.netumass.edu Falcarindiol has shown potent antiproliferative effects against colorectal cancer cells. nih.gov

Panaxydol and Panaxydiol: These compounds, originally isolated from Panax ginseng, are also structurally related to Heptadec-4-ene-8,11-diyn-1-ol. Their biological activities have been a subject of interest, contributing to the understanding of the pharmacological properties of this class of compounds.

Oplopandiol and Falcarindiol: A comparative study of oplopandiol and falcarindiol revealed that falcarindiol exhibited significantly more potent antiproliferative effects on human colorectal cancer cell lines. nih.gov For instance, the IC50 of falcarindiol on HCT-116 cells was 1.7 μM, compared to 15.5 μM for oplopandiol. nih.gov This difference in activity is likely due to the structural variations between the two molecules, highlighting the sensitivity of biological activity to the specific polyacetylene structure.

Table of Comparative Cytotoxicity of Polyacetylene Analogues

| Compound | Cell Line | IC50 Value |

| Falcarindiol | HCT-116 | 1.7 μM |

| Oplopandiol | HCT-116 | 15.5 μM |

| Falcarindiol | HT-29 | 13.2 μM |

| Oplopandiol | HT-29 | > 60 μM |

This table summarizes the 50% inhibitory concentration (IC50) values of falcarindiol and oplopandiol on two human colorectal cancer cell lines, demonstrating the superior potency of falcarindiol. nih.gov

Computational Chemistry and Molecular Modeling

In Silico Prediction of Bioactivity and Mechanistic Pathways

Without foundational research data, any attempt to generate content for these sections would be speculative and would not meet the standards of scientific accuracy. Further research and publication on Heptadec-4-ene-8,11-diyn-1-ol are required before a detailed computational analysis can be compiled.

Future Research Directions

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthetic origins of Heptadec-4-ene-8,11-diyn-1-ol are currently unknown. It is hypothesized to be derived from fatty acid precursors, a common theme in polyacetylene biosynthesis. nih.gov Research on polyacetylenic lipids in plants, particularly within the Apiaceae family, has pointed towards the involvement of Δ12 oleic acid desaturase (FAD2)-type enzymes in the formation of the characteristic carbon-carbon triple bonds. plantae.org In bacteria, the biosynthesis of polyynes is known to involve a core set of enzymes including a fatty acyl-AMP ligase, a fatty acid desaturase, and an acyl carrier protein. nih.gov Furthermore, novel desaturase/acetylenase enzymes and cytochrome P450 monooxygenases have been identified as key players in bacterial polyyne assembly. nih.gov

Future research should focus on identifying the specific enzymatic machinery responsible for the synthesis of Heptadec-4-ene-8,11-diyn-1-ol in its natural source. A combination of genomic, transcriptomic, and metabolomic approaches will be crucial. By correlating the expression of candidate genes, particularly those encoding for FAD2-like enzymes, desaturases, and acetylenases, with the production of the compound, researchers can pinpoint the biosynthetic gene cluster. Heterologous expression of these candidate genes in a suitable host organism, such as yeast or a model plant, will be the definitive step in validating their function. plantae.org

Key Research Questions:

What is the primary fatty acid precursor for Heptadec-4-ene-8,11-diyn-1-ol?

Which specific desaturase and acetylenase enzymes are responsible for the introduction of the double and triple bonds?

Are there other modifying enzymes, such as hydroxylases, involved in the final steps of the pathway?

How is the biosynthesis of this compound regulated within the organism?

Development of Novel and Efficient Synthetic Methodologies for Complex Polyynes

The synthesis of complex polyynes like Heptadec-4-ene-8,11-diyn-1-ol presents a significant challenge due to the inherent instability of the polyyne chain. researchgate.net Traditional methods for polyyne synthesis often rely on coupling reactions such as the Glaser, Eglinton, and Cadiot-Chodkiewicz reactions. academie-sciences.fr However, these methods can be limited by harsh reaction conditions and the formation of side products.

More recent advancements have focused on the use of protective groups, such as tris(ethyl)silyl groups, to stabilize the polyyne chain during synthesis. wikipedia.org The development of alkyne metathesis using molybdenum catalysts also presents a promising "soft" method for the controlled synthesis of polyynes. anr.fr For the synthesis of long and unstable polyynes, strategies involving supramolecular encapsulation within macrocycles to form polyrotaxanes have been shown to enhance stability. researchgate.net

Future efforts in this area should aim to develop a stereoselective and high-yielding total synthesis of Heptadec-4-ene-8,11-diyn-1-ol. This would not only provide a reliable source of the pure compound for biological testing but also allow for the synthesis of structural analogs. The exploration of novel catalytic systems and protective group strategies will be paramount.

Table 1: Synthetic Methodologies for Polyynes

| Method | Description | Advantages | Disadvantages |

| Glaser Coupling | Oxidative coupling of terminal alkynes using a copper(I) salt. academie-sciences.fr | Simple, well-established. | Requires isolation of potentially explosive copper acetylides. academie-sciences.fr |

| Eglinton Coupling | Oxidative coupling using a copper(II) salt in pyridine. academie-sciences.fr | Does not require isolation of copper acetylides. | Can lead to side reactions. |

| Cadiot-Chodkiewicz Coupling | Cross-coupling of a terminal alkyne with a 1-haloalkyne. | Forms unsymmetrical polyynes. | Can be sensitive to reaction conditions. |

| Alkyne Metathesis | Catalytic redistribution of alkyne fragments. anr.fr | "Soft" method, good for complex structures. | Catalyst development is ongoing. anr.fr |

| Protected Synthesis | Use of bulky end-caps to stabilize the polyyne chain. wikipedia.orgnih.gov | Allows for the synthesis of longer, more stable polyynes. nih.gov | Requires additional deprotection steps. |

Identification and Validation of New Biological Targets and Mechanisms of Action

While the specific biological targets of Heptadec-4-ene-8,11-diyn-1-ol are unknown, related falcarinol-type polyacetylenes have demonstrated a range of interesting biological activities. wikipedia.org These compounds have shown cytotoxic effects against various cancer cell lines and are being investigated for their potential as cancer chemopreventive agents. mdpi.compreprints.org The proposed mechanisms of action include the modulation of inflammatory pathways, such as the NF-κB pathway, and the induction of apoptosis. mdpi.compreprints.org

One identified target for falcarinol-type polyacetylenes is the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP). nih.gov Inhibition of this transporter can reverse multidrug resistance in cancer cells. nih.gov Given the structural similarities, it is plausible that Heptadec-4-ene-8,11-diyn-1-ol may interact with similar targets.

Future research must focus on systematically screening Heptadec-4-ene-8,11-diyn-1-ol against a panel of cancer cell lines and other biological models to identify its bioactivity profile. Subsequent studies should then aim to identify its specific molecular targets using techniques such as affinity chromatography, proteomics, and thermal shift assays. Elucidating the downstream signaling pathways affected by this compound will provide a deeper understanding of its mechanism of action.

Advanced Structural Modifications of Heptadec-4-ene-8,11-diyn-1-ol for Targeted Biological Probes

The development of a robust synthetic route to Heptadec-4-ene-8,11-diyn-1-ol will open the door to the creation of targeted biological probes. By strategically modifying the structure, researchers can introduce functionalities that allow for the visualization and tracking of the molecule within biological systems. A common approach is the introduction of a fluorophore, a molecule that emits light upon excitation. nih.govjlu.edu.cn The choice of fluorophore can be tailored for specific applications, such as live-cell imaging or fluorescence microscopy. researchgate.net

For instance, a fluorescent tag could be attached to the terminal alcohol group of Heptadec-4-ene-8,11-diyn-1-ol. This would allow researchers to directly observe its cellular uptake, subcellular localization, and interaction with potential binding partners. Furthermore, the introduction of photoreactive groups could enable the covalent labeling and subsequent identification of its molecular targets. The design of such probes requires a careful balance to ensure that the modification does not significantly alter the inherent biological activity of the parent molecule.

Integration of Omics Data with Compound-Specific Research for Systems-Level Understanding

A systems-level understanding of the biological effects of Heptadec-4-ene-8,11-diyn-1-ol can be achieved through the integration of various "omics" data. This includes genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles). By treating cells or organisms with the compound and analyzing the global changes at these different molecular levels, researchers can construct a comprehensive picture of its biological impact.

For example, transcriptomic analysis can reveal which genes are up- or downregulated in response to the compound, providing clues about the cellular pathways it affects. Proteomic studies can identify changes in protein abundance or post-translational modifications, which can directly point to the compound's mechanism of action. When combined with data on the compound's direct binding partners, this integrated approach can lead to the identification of novel therapeutic targets and biomarkers of response.

Application of Cutting-Edge Computational Methods for Deeper Mechanistic Insights and Design Principles

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like Heptadec-4-ene-8,11-diyn-1-ol. escholarship.orgtuwien.at Quantum mechanical calculations can be used to predict its three-dimensional structure, electronic properties, and reactivity. researchgate.net This information can provide insights into its potential interactions with biological macromolecules.

Molecular dynamics simulations can be employed to study the binding of Heptadec-4-ene-8,11-diyn-1-ol to its putative targets in a dynamic environment, providing a more realistic model of the biological system. These computational approaches can also be used to guide the design of new, more potent, and selective analogs of the compound. By understanding the structure-activity relationships at a molecular level, researchers can rationally design modifications to improve its therapeutic properties and reduce potential off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.